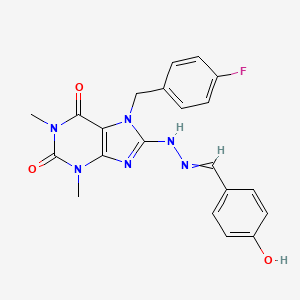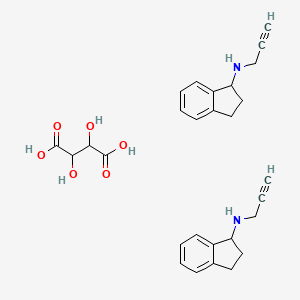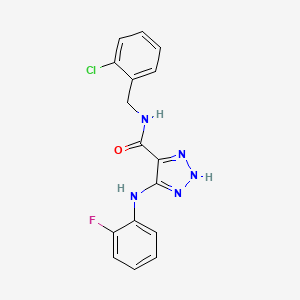![molecular formula C10H13NO2 B14110296 N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14110296.png)
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine is a chemical compound with the molecular formula C10H13NO2 It is a derivative of hydroxylamine and is characterized by the presence of an ethoxyphenyl group attached to an ethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine can be synthesized through a Schiff-base reaction, which involves the condensation of an aryl ketone with hydroxylamine. One common method involves the use of aluminum chloride hexahydrate (AlCl3·6H2O) as a catalyst in water, making the reaction eco-friendly and efficient . The reaction typically proceeds under mild conditions, with water as the solvent, and yields the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry can be applied to scale up the synthesis. Using water as a solvent and AlCl3·6H2O as a catalyst ensures that the process is both cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
- N-[1-(4-ethoxyphenyl)ethylidene]hydroxylamine
- N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine
- N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine
Uniqueness
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with molecular targets, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
N-[1-(2-ethoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-7-5-4-6-9(10)8(2)11-12/h4-7,12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIVCSSWIYAODR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=NO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[7-[(4-fluorophenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14110213.png)
![N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110225.png)
![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14110230.png)


![Methyl 6-[3-hydroxy-2-(3-hydroxy-5-methylnon-1-enyl)-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B14110252.png)
![1-(4-tert-butylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110253.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B14110261.png)
![N-[4-(acetylamino)phenyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14110267.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14110272.png)
![(4Z)-cyclooct-4-en-1-yl N-[26-({[(4Z)-cyclooct-4-en-1-yloxy]carbonyl}amino)-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl]carbamate](/img/structure/B14110275.png)
![(3S)-3-[(2S)-2-[[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B14110279.png)
![ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B14110280.png)
